REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:6])[NH:4][NH2:5].[N:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]([CH:17]=O)=[CH:9][CH:8]=1>CO>[N:7]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]([CH:17]=[N:5][NH:4][C:3]([O:2][CH3:1])=[O:6])=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
COC(NN)=O
|
Name
|
|
Quantity
|
4.72 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C2=CC=CC=C12)C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed 8.5 hr
|
Duration
|
8.5 h
|
Type
|
FILTRATION
|
Details
|
The hot solution is filtered
|
Type
|
ADDITION
|
Details
|
The filtrate is diluted with water until cloudy
|
Type
|
TEMPERATURE
|
Details
|
then chilled
|
Type
|
CUSTOM
|
Details
|
The crystals are collected
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C2=CC=CC=C12)C=NNC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.88 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 85.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |